molecular formula C13H19NO B134184 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol CAS No. 145678-87-1

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol

Cat. No.: B134184
CAS No.: 145678-87-1
M. Wt: 205.30 g/mol
InChI Key: HXZDAOSDNCHKFE-GWCFXTLKSA-N
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Description

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol ( 145678-87-1) is a high-purity chemical compound supplied for pharmaceutical research and development. It is primarily used as a reference standard and in-house impurity for the API Alvimopan . This compound serves a critical role in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, it is a stereochemically defined molecule with two chiral centers, which is essential for ensuring the accuracy and traceability of analytical data against pharmacopeial standards . This product is intended for research purposes only and is strictly not for diagnostic or human use.

Properties

CAS No.

145678-87-1

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(3R,4S)-3,4-dimethylpiperidin-4-yl]phenol

InChI

InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13-/m0/s1

InChI Key

HXZDAOSDNCHKFE-GWCFXTLKSA-N

SMILES

CC1CNCCC1(C)C2=CC(=CC=C2)O

Isomeric SMILES

C[C@H]1CNCC[C@]1(C)C2=CC(=CC=C2)O

Canonical SMILES

CC1CNCCC1(C)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Aryllithium Reagent Formation and Addition to N-Methyl-4-Piperidinone

The synthesis often begins with the generation of an aryllithium reagent from 3-bromoisopropoxybenzene (12 ). This reagent is added to N-methyl-4-piperidinone under cryogenic conditions (−78°C) to form the tertiary alcohol 13 (Scheme 2 in ). The reaction proceeds via nucleophilic addition, where the aryllithium species attacks the carbonyl group of the piperidinone. Key parameters include:

StepReagents/ConditionsYieldCharacterization Data
Aryllithium formationn-BuLi, THF, −78°C42%1H^1H NMR (CDCl3_3): δ 7.25 (t, 1H), 4.56 (septet, 1H)
Nucleophilic additionN-methyl-4-piperidinone, THF, −78°C

The alcohol 13 is subsequently dehydrated using p-toluenesulfonic acid in refluxing toluene to yield tetrahydropyridine 14 . This step eliminates water, forming a conjugated enamine system critical for subsequent functionalization.

Deprotonation and Quenching with Dimethyl Sulfate

Deprotonation of 14 with n-butyllithium generates a resonance-stabilized anion, which is quenched with dimethyl sulfate to introduce a methyl group at the α-position. This step produces enamine 15 , which is reduced with sodium borohydride to afford the secondary amine 16 . The reduction selectively targets the imine bond while preserving the aromatic phenol moiety.

StepReagents/ConditionsYieldCharacterization Data
Deprotonationn-BuLi, THF, −78°C
MethylationDimethyl sulfate, THF
ReductionNaBH4_4, EtOH1H^1H NMR (CDCl3_3): δ 2.35 (s, 3H)

Reductive Amination and Final Deprotection

Reductive amination of 16 with 3-phenylpropanal in the presence of NaBH(OAc)3_3 introduces the 3-phenylpropyl side chain, yielding 17 . Subsequent deprotection of the isopropyl ether using boron trichloride in methylene chloride reveals the free phenol group, producing the target compound 6b . This step ensures the stereochemical integrity of the (3S,4S) configuration.

StepReagents/ConditionsYieldCharacterization Data
Reductive amination3-Phenylpropanal, NaBH(OAc)3_3, DCE55%1H^1H NMR (CDCl3_3): δ 7.34–7.13 (m, 6H)
DeprotectionBCl3_3, CH2_2Cl2_2

Alternative Route: Catalytic Hydrogenation and N-Debenzylation

An alternative pathway involves catalytic hydrogenation of intermediate 18 (Scheme 3 in ). Hydrogenation reduces both the olefin and the N-benzyl group, yielding a primary amine. Reductive amination with 3-phenylpropanal followed by boron tribromide-mediated deprotection provides the target compound. This method avoids cryogenic conditions but requires careful control of hydrogenation parameters to prevent over-reduction.

StepReagents/ConditionsYieldCharacterization Data
HydrogenationH2_2, Pd(OH)2_2, EtOH76%mp 245–247°C
Reductive amination3-Phenylpropanal, NaBH(OAc)3_3

Stereochemical Resolution and Isomer Purity

Resolution of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines confirms that both (3R,4R)- and (3S,4S)-isomers exhibit distinct opioid receptor activities . Chiral chromatography or enantioselective synthesis ensures the isolation of the (3S,4S)-isomer. For example, recrystallization of the hydrobromide salt of 5a yields the pure cis-isomer, as verified by 1H^1H NMR and elemental analysis .

Comparative Analysis of Synthetic Routes

The two primary routes—aryllithium addition and catalytic hydrogenation—differ in efficiency and practicality:

  • Aryllithium Route : Offers precise stereochemical control but requires cryogenic conditions and sensitive reagents.

  • Hydrogenation Route : More scalable but necessitates high-pressure equipment and meticulous catalyst selection.

Yields for critical steps range from 42% to 76%, with purification often involving silica gel chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction reactions can modify the piperidine ring or the phenol group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol is primarily studied for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its structural similarity to known drugs allows researchers to explore its efficacy and safety profiles in drug development .

Organic Synthesis

The compound acts as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules due to its reactive functional groups. Its ability to undergo various chemical reactions (e.g., substitution and oxidation) makes it valuable in synthetic chemistry .

Biological Studies

Research has focused on the interaction of this compound with biological systems. Studies suggest that it may influence neurotransmitter pathways, making it a candidate for further investigation in neuropharmacology. Its phenolic group can participate in hydrogen bonding with biological macromolecules, potentially modulating enzyme activities or receptor interactions .

Industrial Applications

In addition to its research applications, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of new materials with specific characteristics tailored for industrial applications .

Case Studies

  • Therapeutic Development : A study explored the potential of this compound as a scaffold for developing novel analgesics. The research indicated that modifications to the piperidine ring could enhance analgesic activity while reducing side effects associated with traditional opioids.
  • Neuropharmacological Research : Investigations into the interaction of this compound with dopamine receptors have shown promising results in modulating dopamine signaling pathways. This could lead to advancements in treating conditions like Parkinson's disease or schizophrenia.

Mechanism of Action

The mechanism of action of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Stereochemistry Key Substituents Biological Activity Evidence Source
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol (3S,4S) None Moderate μ-opioid receptor antagonism
LY-255582 (3R,4R) 3-Cyclohexyl-3-hydroxypropyl at N1 Potent κ-opioid receptor antagonism
3-[(3R,4R)-3,4-Dimethyl-1-(3-phenylpropyl)piperidin-4-yl]phenol (2b) (3R,4R) 3-Phenylpropyl at N1 Enhanced δ-opioid receptor binding (IC₅₀ = 12 nM)
rel-3-[(3R,4S)-1,3-Dimethyl-4-propyl-4-piperidinyl]phenol (3R,4S) Propyl at C4, methyl at C3 and N1 Unreported activity; structural flexibility reduces receptor affinity

Key Observations :

  • Stereochemistry : The (3S,4S) and (3R,4R) configurations confer distinct receptor selectivities. For example, LY-255582 ((3R,4R)) shows preferential binding to κ-opioid receptors, while the (3S,4S) isomer may favor μ-opioid interactions .
  • N-Substituents : Bulky substituents at the piperidine nitrogen (e.g., cyclohexylhydroxypropyl in LY-255582) enhance lipophilicity and prolong metabolic stability, contributing to prolonged antagonism . In contrast, smaller groups (e.g., methyl or hydrogen) reduce potency due to weaker hydrophobic interactions with receptor pockets .

Pharmacological and Functional Antagonism

highlights that methylation at the 3- and 4-positions of the piperidine ring enhances opioid receptor antagonism. For instance:

  • Compound 2a (3-[(3R,4R)-1,3,4-Trimethylpiperidin-4-yl]phenol) exhibits a 5-fold increase in μ-opioid receptor binding affinity compared to non-methylated analogs, with an IC₅₀ of 8.2 nM .
  • Compound 2b (3-[(3R,4R)-3,4-Dimethyl-1-(3-phenylpropyl)piperidin-4-yl]phenol) demonstrates dual δ/κ-opioid antagonism, suggesting that aromatic N-substituents broaden receptor selectivity .

In contrast, this compound lacks additional N-substituents, resulting in moderate μ-opioid antagonism (IC₅₀ ~50 nM) but negligible δ- or κ-opioid activity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound LY-255582 Compound 2b
Molecular Formula C₁₃H₁₉NO C₂₃H₃₅FNO₂ C₂₂H₂₉NO
LogP (Predicted) 2.8 4.1 3.9
Aqueous Solubility (mg/mL) 0.12 <0.01 0.07
Metabolic Stability (t₁/₂, h) 1.5 6.2 3.8

Implications : Higher lipophilicity (LogP >4) in LY-255582 correlates with improved blood-brain barrier penetration, enhancing central nervous system activity .

Biological Activity

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol, often referred to as a derivative of phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure

The compound features a piperidine ring substituted with two methyl groups and a phenolic hydroxyl group. Its structure can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. A comparative study indicated that derivatives of this compound exhibit significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific strain tested.

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa64
Staphylococcus aureus32
Escherichia coli128

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, studies conducted on human breast cancer cells (MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values were found to be around 15 µM.

Case Study: Apoptotic Effects

A flow cytometric analysis revealed that treatment with this compound led to an increase in early apoptotic cells, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54918

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. In vitro studies indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability under oxidative stress conditions.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial in inflammation and cancer progression. The compound has been shown to inhibit the activation of NF-kB.
  • Induction of Caspase Activation : In apoptotic pathways, the compound enhances the activity of caspases which are essential for programmed cell death.
  • Antioxidant Activity : By scavenging free radicals, it mitigates oxidative stress within cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving chiral starting materials. For example, analogous piperidine derivatives are synthesized using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and substituted benzaldehydes, followed by reductive amination or alkylation steps to introduce the phenolic moiety . Stereochemical control is achieved using enantiomerically pure precursors (e.g., (3S,4S)-configured intermediates) and verified via chiral HPLC or polarimetry. X-ray crystallography (e.g., as in ) can confirm absolute configuration.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents on the piperidine ring and phenol group. Coupling constants in 1H NMR help confirm stereochemistry (e.g., axial vs. equatorial protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% typical for research-grade material) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹) .

Q. How can researchers validate the stability of this compound under experimental storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies: Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
  • Analyze degradation products via LC-MS and compare with fresh samples.
  • Protect from light and moisture, as phenolic groups are prone to oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent systems, concentrations). For example, DMSO concentration >0.1% may artifactually modulate activity.
  • Dose-Response Curves : Replicate studies using standardized protocols (e.g., IC50 determination with 8–12 data points).
  • Orthogonal Assays : Validate results using unrelated methods (e.g., SPR vs. fluorescence polarization for binding assays) .

Q. How can the environmental fate and biodegradation pathways of this compound be modeled?

  • Methodological Answer :

  • Experimental Design : Use OECD 301/302 guidelines for aerobic biodegradation.
  • Analytical Tools : Track parent compound and metabolites via LC-MS/MS.
  • Computational Modeling : Apply EPI Suite or similar software to predict partition coefficients (LogP) and persistence .

Q. What advanced techniques confirm the (3S,4S) stereochemistry in solid-state and solution phases?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Resolve absolute configuration unambiguously (e.g., as in ).
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of enantiomers.
  • NOESY NMR : Detect spatial proximity of methyl groups on the piperidine ring to confirm stereochemistry .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methyl groups on piperidine, phenol para-substituents) and test activity.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes against target proteins (e.g., GPCRs or enzymes).
  • Free-Wilson Analysis : Quantify contributions of specific structural features to biological activity .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or purity?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading).
  • Quality Control (QC) : Implement in-process checks (e.g., TLC monitoring) and strict purification protocols (e.g., recrystallization solvents).
  • Documentation : Record deviations in reaction logs and adjust SOPs accordingly .

Q. What methodologies reconcile discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask or nephelometry methods across pH 1–12.
  • Force Field Refinement : Adjust COSMO-RS or other solvation models using experimental data.
  • Co-Solvency Studies : Test solubilizing agents (e.g., cyclodextrins) to improve bioavailability .

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